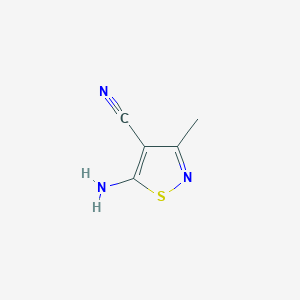

5-苄基硫烷基甲基-呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of furan derivatives, including 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, often involves palladium(II)-mediated cascade reactions. One method described involves the generation of benzo[b]furan-3-carboxylic acid through a Pd(II)-mediated cascade carboxylative annulation, forming three new bonds in a single step. This process demonstrates the compound's synthetic accessibility and highlights the efficiency of Pd(II) catalysis in constructing complex furan structures (Liao et al., 2005).

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for understanding their reactivity and properties. Studies involving X-ray crystallography and computational methods have been employed to elucidate the structures of benzo[b]furancarboxylic acid derivatives. These analyses reveal that the furan ring contributes significantly to the molecule's rigidity and impacts its chemical reactivity. Intramolecular hydrogen bonding and the orientation of substituents around the furan core are key factors determining the molecule's overall structure and stability (Drzewiecka et al., 2012).

Chemical Reactions and Properties

Furan carboxylic acids, including 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, participate in a variety of chemical reactions, showcasing their versatility as building blocks. Enzyme-catalyzed oxidation of furan derivatives to dicarboxylic acids represents a sustainable approach, highlighting the compound's potential in green chemistry. Such reactions underscore the chemical properties of furan derivatives, including their susceptibility to oxidation and their role in synthesizing biobased materials (Dijkman et al., 2014).

Physical Properties Analysis

The physical properties of furan derivatives are influenced by their molecular structure. The rigidity of the furan ring, combined with substituents such as benzylsulfanylmethyl, affects the compound's melting point, solubility, and crystallinity. Solvates of furan dicarboxylic acids have been studied to understand how solvents influence these properties, providing insights into the compound's behavior in different chemical environments (Mao & Zavalij, 2018).

科学研究应用

生物基产品中的酶催化合成

呋喃羧酸,如 5-苄基硫烷基甲基-呋喃-2-羧酸,在生物基产品合成中具有重要的应用。已经开发了酶催化的方法来控制从生物质衍生物(如 5-羟甲基糠醛 (HMF))中合成呋喃羧酸,这在制药和聚合物工业中具有重要意义 (Jia、Zong、Zheng 和 Li,2019 年)。

工业应用中的生物催化生产

呋喃羧酸的生物催化生产表现出很高的生产率,特别是在涉及工程大肠杆菌细胞的应用中。该过程涉及辅因子工程细胞,在芳香醛的需氧氧化中显示出效率,并且对有毒呋喃表现出很高的底物耐受性,使其在各种工业应用中很有用 (Zhang、Wang、Li、Guo、Zong 和 Li,2020 年)。

化学合成和聚合物生产

涉及 Pd(II) 介导的级联羧化环化的化学合成技术已被探索用于构建苯并[b]呋喃-3-羧酸等化合物。这些方法对于开发呋喃衍生物的新型合成途径至关重要,这在化学工业和聚合物生产中具有更广泛的意义 (Liao、Smith、Fathi 和 Yang,2005 年)。

生物质衍生的酰氯生产

另一个应用涉及从生物质衍生的醛中生产酰氯衍生物。该方法对于生成生物燃料生产和聚合物合成的中间体很有用,突出了呋喃羧酸在绿色化学应用中的多功能性 (Dutta、Wu 和 Mascal,2015 年)。

催化和有机合成

呋喃羧酸在催化和有机合成中也很重要。例如,使用呋喃-2-羧酸合成新的三唑衍生物证明了这些化合物在生产具有药物化学和材料科学潜在应用的各种化学结构中的效用 (Cansiz、Koparır 和 Demirdağ,2004 年)。

抗菌和抗氧化特性

研究表明,某些呋喃衍生物表现出有效的抗菌和抗氧化活性。这表明在开发新的抗菌剂和探索这些化合物的抗氧化特性方面具有潜在的应用 (Ma、Ma、Li 和 Wang,2016 年)。

属性

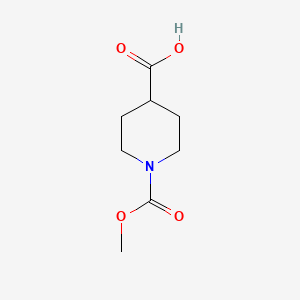

IUPAC Name |

5-(benzylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)12-7-6-11(16-12)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBLYLGNCNZCEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353417 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

CAS RN |

91903-26-3 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)